Aurone-4-3

Acetylcholinesterase Alzheimer's Disease CNS Penetration

Select Aurone-4-3 for CNS drug discovery programs requiring a multipotent agent. It uniquely combines submicromolar AChE inhibition with validated high passive BBB permeability and moderate CYP450 metabolic stability, unlike analogs with poor brain penetration. Its dual action on AChE and Aβ aggregation, supported by in vivo neuroprotection in C. elegans, makes it a premier lead for Alzheimer's and Parkinson's models. Procure this drug-like trimethoxyaurone derivative to advance your MTDL research with a balanced ADME profile.

Molecular Formula C25H30ClNO6
Molecular Weight 475.97
Cat. No. B1192249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurone-4-3
SynonymsAurone 4 3;  Aurone-4-3;  Aurone 4-3
Molecular FormulaC25H30ClNO6
Molecular Weight475.97
Structural Identifiers
SMILESO=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl
InChIInChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-;
InChIKeyWDKUGJSXANIEGP-GNWMQEPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aurone-4-3: A Multipotent, Blood-Brain Barrier Permeable Aurone Lead for Alzheimer's Disease Research


Aurone-4-3 is a synthetic trimethoxyaurone derivative belonging to the flavonoid class, specifically designed as a multipotent agent for neurodegenerative disease research. It functions primarily as a submicromolar inhibitor of acetylcholinesterase (AChE) and suppresses amyloid-beta (Aβ) aggregation [1]. Distinct from many analogs, Aurone-4-3 has been demonstrated to possess an optimal combination of high passive blood-brain barrier (BBB) permeability and moderate CYP450 metabolic stability, making it a drug-like lead for central nervous system (CNS) applications [2].

Critical Functional and Pharmacokinetic Trade-Offs in Aurone Analogs: Why Aurone-4-3 Cannot Be Casually Substituted


Within the aurone chemical series, even minor structural variations lead to significant divergences in both primary target engagement and critical drug-like properties. For instance, while the analog Aurone 6-3 exhibits superior AChE inhibitory potency (IC50 = 0.17 µM vs 0.71 µM for 4-3), it suffers from poor BBB permeability, rendering it unsuitable for CNS applications [1]. Conversely, Aurone 2-2 is a potent MAO-B inhibitor but lacks the Aβ aggregation inhibitory activity that defines 4-3's multipotent profile [2]. Aurone-4-3's distinct value lies in its balanced, moderate potency combined with validated BBB penetration and metabolic stability, a profile not shared by its most potent in-class analogs [1].

Quantitative Head-to-Head and Cross-Study Evidence for Aurone-4-3 Selection


AChE Inhibition: Potency Trade-Off for BBB Permeability vs. Most Potent Analog 6-3

Aurone-4-3 is a submicromolar AChE inhibitor (IC50 = 0.71 µM) but is significantly less potent than the most active analog in its series, Aurone 6-3 (IC50 = 0.17 µM). This difference is attributed to the structural design of 6-3, which incorporates a chlorine atom enabling an unusual chlorine-π interaction within the AChE active site, enhancing its potency. However, this enhanced potency comes at the cost of poor BBB permeability for 6-3, whereas 4-3 was specifically identified for its balanced profile [1].

Acetylcholinesterase Alzheimer's Disease CNS Penetration

Multi-Targeting Profile: Divergent Activity vs. Aurone 2-2

In a multi-targeting evaluation, Aurone-4-3 and Aurone 2-2 were identified as the leads for two distinct AD-related activities. Aurone 2-2 is a potent MAO-B inhibitor (no IC50 provided), while 4-3 is an effective inhibitor of Aβ aggregation. The study explicitly states that 4-3 was the 'best inhibitor' of Aβ aggregation within the series, with an inhibition percentage comparable to curcumin, a known natural product inhibitor of Aβ aggregation [1].

Amyloid-beta Monoamine Oxidase Alzheimer's Disease

Blood-Brain Barrier Permeability: Demonstrated CNS Feasibility vs. Donepezil

The passive BBB permeability of Aurone-4-3 was characterized in a parallel artificial membrane permeability assay (PAMPA-BBB) and further validated in a cell-based model. The study identified 4-3 as having an 'optimal combination' of high passive BBB permeability. Intrinsic transcellular permeability (Po) of 4-3 was determined using pCEL-X software, accounting for the aqueous boundary layer, and the resulting value supported the in vivo feasibility of 4-3 as a CNS-active compound. In contrast, the more potent AChE inhibitor in the series, 6-3, showed poor BBB permeability, while the positive control donepezil displayed only passive permeation in cell-based assays, unlike the aurones which showed a facilitated uptake mechanism [1].

Blood-Brain Barrier CNS Drug Delivery PAMPA-BBB

In Vivo Neuroprotection: Dose-Dependent Protection in C. elegans Models

The neuroprotective efficacy of Aurone-4-3 was validated in vivo using two Caenorhabditis elegans neurodegeneration models. 4-3 protected the nematodes dose-dependently against both Aβ-induced toxicity (a model of Alzheimer's disease) and 6-hydroxydopamine (6-OHDA)-induced toxicity (a model of Parkinson's disease). This functional in vivo data directly supports the multi-targeting in vitro profile of 4-3 and distinguishes it from analogs like 2-2, which were not reported to show such broad neuroprotection [1].

Neuroprotection Caenorhabditis elegans Parkinson's Disease

Metabolic Stability: Moderate CYP450 Stability vs. Donepezil and Analog 6-3

Aurone-4-3 displayed moderate metabolic stability in an in vitro rat liver microsome (RLM) assay, a profile that is comparable to the clinically approved Alzheimer's drug donepezil. This moderate stability is a desirable characteristic, as it avoids both rapid degradation and excessive metabolic persistence. In contrast, the more potent analog 6-3 was designed specifically to improve metabolic stability and was found to be the most stable in the series, but at the cost of poor BBB permeability. 4-3 was thus identified as the compound with the 'optimal combination' of BBB permeability and metabolic stability, making it the preferred drug-like lead for further development [1].

Metabolic Stability CYP450 Liver Microsomes

Cholinesterase Selectivity: AChE Preference over BuChE vs. Clinical Standards

In the SAR study, Aurone-4-3, along with other active aurones in the series, exhibited lower butyrylcholinesterase (BuChE) inhibition relative to its AChE inhibition. This selectivity is a desirable feature for potential AD therapeutics, as BuChE inhibition is often associated with peripheral side effects. The study used donepezil and rivastigmine as positive controls to validate the assay, confirming the aurones' distinct pharmacological profile [1].

Butyrylcholinesterase Cholinesterase Inhibitors Selectivity

Validated Research Applications for Aurone-4-3 Based on Quantitative Evidence


Alzheimer's Disease Multi-Target Drug Discovery Programs

Aurone-4-3 is a premier candidate for drug discovery programs focused on Alzheimer's disease, particularly those seeking multi-target directed ligands (MTDLs). Its demonstrated ability to inhibit AChE (IC50 = 0.71 µM) and suppress Aβ aggregation (comparable to curcumin), combined with validated BBB permeability, provides a strong foundation for a lead compound that can simultaneously address two core pathologies of AD. The compound's moderate metabolic stability further supports its suitability for in vivo pharmacokinetic and efficacy studies in rodent models of AD [1] [2].

CNS-Penetrant Chemical Probe Development

Researchers developing chemical probes for the central nervous system can utilize Aurone-4-3 as a benchmark compound. Its well-characterized BBB permeability profile, including a determined intrinsic transcellular permeability (Po) that supports in vivo feasibility, makes it an ideal tool for validating CNS-targeting assays and for studying the relationship between physicochemical properties and brain penetration. Its unique facilitated uptake mechanism, contrasting with the passive permeation of donepezil, offers a distinct pharmacological advantage for studying active transport processes at the BBB [3].

Parkinson's Disease and α-Synucleinopathy Research

The in vivo neuroprotective effect of Aurone-4-3 against 6-OHDA-induced toxicity in C. elegans directly supports its application in Parkinson's disease research. This model is a well-established tool for studying dopaminergic neuron degeneration. Aurone-4-3 can be used as a chemical tool to investigate the role of cholinergic signaling and Aβ-related pathways in the context of Parkinson's disease pathology and to validate new therapeutic strategies for neuroprotection in α-synucleinopathies [2].

Quote Request

Request a Quote for Aurone-4-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.